molecular formula C6H11NO4S B008607 S-(1-Carboxyethyl)cysteine CAS No. 104640-54-2

S-(1-Carboxyethyl)cysteine

Cat. No. B008607
M. Wt: 193.22 g/mol
InChI Key: XKJVJNYVDMIBRQ-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1-Carboxyethyl)cysteine, also known as CE-Cys, is a naturally occurring amino acid derivative that is formed by the reaction of cysteine with acetaldehyde. It is a biomarker of alcohol consumption and has been studied extensively for its potential use in diagnosing and treating alcohol-related diseases.

Mechanism Of Action

S-(1-Carboxyethyl)cysteine is thought to exert its effects by modulating oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Biochemical And Physiological Effects

S-(1-Carboxyethyl)cysteine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to protect against alcohol-induced liver damage by reducing oxidative stress and inflammation, and by increasing the activity of antioxidant enzymes. S-(1-Carboxyethyl)cysteine has also been shown to have anti-inflammatory effects in the pancreas, and to protect against alcohol-induced pancreatitis. In addition, S-(1-Carboxyethyl)cysteine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages And Limitations For Lab Experiments

S-(1-Carboxyethyl)cysteine has several advantages for lab experiments. It is a stable and easily detectable biomarker of alcohol consumption, and can be measured using HPLC or mass spectrometry. S-(1-Carboxyethyl)cysteine is also relatively inexpensive and easy to synthesize. However, S-(1-Carboxyethyl)cysteine has some limitations for lab experiments. It is not specific to alcohol consumption, and can be elevated in individuals with liver disease or other conditions. In addition, the synthesis of S-(1-Carboxyethyl)cysteine can be complicated by the formation of its isomer, NE-Cys.

Future Directions

There are several areas of future research for S-(1-Carboxyethyl)cysteine. One area is the development of more specific and sensitive assays for S-(1-Carboxyethyl)cysteine, which could improve its diagnostic and therapeutic potential. Another area is the investigation of S-(1-Carboxyethyl)cysteine as a potential therapeutic agent for other diseases, such as diabetes and cancer. Finally, the role of S-(1-Carboxyethyl)cysteine in modulating the gut microbiome and its potential effects on overall health and disease should be further explored.
Conclusion:
S-(1-Carboxyethyl)cysteine is a promising biomarker of alcohol consumption and a potential therapeutic agent for alcohol-related diseases. Its biochemical and physiological effects make it an attractive target for further research, and its relatively simple synthesis method and low cost make it an accessible tool for lab experiments. Further research is needed to fully understand the potential diagnostic and therapeutic applications of S-(1-Carboxyethyl)cysteine.

Synthesis Methods

S-(1-Carboxyethyl)cysteine can be synthesized by reacting cysteine with acetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of S-(1-Carboxyethyl)cysteine and its isomer, N-(1-carboxyethyl)cysteine (NE-Cys), which can be separated using high-performance liquid chromatography (HPLC).

Scientific Research Applications

S-(1-Carboxyethyl)cysteine has been studied extensively for its potential use as a biomarker of alcohol consumption and as a diagnostic tool for alcohol-related diseases such as alcoholic liver disease (ALD) and alcoholic pancreatitis. S-(1-Carboxyethyl)cysteine levels in blood and urine have been found to be significantly elevated in individuals who consume alcohol, and can be used to distinguish between heavy and moderate drinkers. S-(1-Carboxyethyl)cysteine has also been studied for its potential therapeutic use in treating alcohol-related diseases.

properties

CAS RN

104640-54-2

Product Name

S-(1-Carboxyethyl)cysteine

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

XKJVJNYVDMIBRQ-BKLSDQPFSA-N

Isomeric SMILES

CC(C(=O)O)SC[C@@H](C(=O)O)N

SMILES

CC(C(=O)O)SCC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)SCC(C(=O)O)N

synonyms

1-CE-Cys
S-(1-carboxyethyl)-L-Cys
S-(1-carboxyethyl)cysteine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.